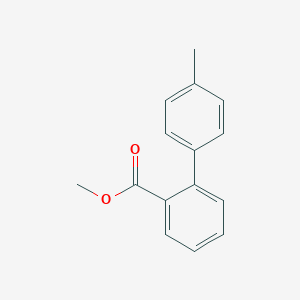

4'-Methylbiphenyl-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNIAWHITVGYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362716 | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-34-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Methylbiphenyl-2-carboxylic acid methyl ester CAS number

An In-depth Technical Guide to 4'-Methylbiphenyl-2-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 114772-34-8), a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials. This document details the compound's physicochemical properties, outlines validated synthetic methodologies with mechanistic insights, discusses its key applications in drug discovery and materials science, and provides essential safety and handling information. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile biphenyl derivative.

Introduction: The Significance of a Core Biphenyl Scaffold

This compound, also known as methyl 2-(p-tolyl)benzoate, is a biaryl compound whose structural motif is of significant interest in medicinal chemistry and materials science.[1] Its importance is primarily derived from its role as a key building block in the synthesis of high-value molecules. The specific substitution pattern on the biphenyl core—a methyl group at the 4'-position and a methyl carboxylate at the 2-position—creates a unique steric and electronic environment that is crucial for its subsequent chemical transformations.[2]

Most notably, this compound is a critical intermediate in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[1] Beyond its pharmaceutical relevance, the biphenyl scaffold is integral to the development of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), where it serves as a precursor for emissive and charge-transport layers.[3] This guide aims to provide a detailed exploration of its synthesis, properties, and applications, offering field-proven insights for its effective utilization.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and manufacturing. The essential data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 114772-34-8 | [1][2][4] |

| IUPAC Name | methyl 2-(4-methylphenyl)benzoate | [2] |

| Synonyms | Methyl 2-(p-Tolyl)benzoate, Methyl 4'-Methylbiphenyl-2-carboxylate | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [2][4] |

| Molecular Weight | 226.27 g/mol | [1][2][4] |

| Appearance | Solid powder or colorless oil | [2][4][5] |

| Melting Point | 60-61 °C | [2] |

| Boiling Point | ~359.4 °C at 760 mmHg | [2] |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | [2] |

| InChI Key | IHNIAWHITVGYJJ-UHFFFAOYSA-N | [2][4] |

Synthesis Methodologies: Constructing the Biphenyl Core

The formation of the C-C bond between the two phenyl rings is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.[6] Below, we detail the most effective and commonly employed synthetic routes.

The Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura reaction is the workhorse of biaryl synthesis due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6][7] The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.

Causality: The choice of the Suzuki reaction is dictated by its reliability and high yields. The mechanism involves a well-understood catalytic cycle, making it amenable to optimization. While issues can arise with sterically hindered substrates, conditions can be adapted to overcome these challenges, often through careful selection of ligand, base, and solvent.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi-Type Coupling: A Validated Protocol

An alternative cross-coupling strategy is the Negishi reaction, which utilizes an organozinc reagent. This method can be particularly effective and sometimes offers different reactivity compared to boronic acids.

Trustworthiness: The following protocol is a self-validating system adapted from a published synthesis.[5] Each step includes internal checks (e.g., temperature control) and a final purification step (flash chromatography) with characterization data (NMR) to confirm product identity and purity.

Experimental Protocol: Synthesis via Negishi-Type Coupling [5]

-

Preparation of Organozinc Reagent:

-

Dissolve 4-bromotoluene (6.0 g) in 50 mL of dry tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a 1.6 M solution of butyllithium in hexane (24.4 mL) dropwise, maintaining the temperature at -78 °C. Stir for 20 minutes.

-

To this solution, add a 1 M solution of anhydrous zinc chloride in ether (38.6 mL). Maintain the temperature at -78 °C for 15 minutes.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared organozinc solution, add tetrakis(triphenylphosphine)palladium(0) (60 mg) dissolved in 5 mL of THF.

-

Immediately follow with the addition of methyl 2-iodobenzoate (6.1 g) in 10 mL of THF.

-

Allow the reaction mixture to warm to ambient temperature over 1 hour, then heat to reflux for 5 hours.

-

-

Work-up and Purification:

-

After cooling, remove the solvent by rotary evaporation.

-

Dissolve the residue in chloroform (150 mL) and wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA, 10 g in 100 mL water) to quench and remove zinc salts.

-

Re-extract the aqueous layer with chloroform (100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (1:9 v/v), to yield methyl 4'-methylbiphenyl-2-carboxylate as a colorless oil.

-

Expected ¹H NMR Data (CDCl₃): δ 2.4 (s, 3H), 3.65 (s, 3H), 7.2 (s, 4H), 7.35 (m, 3H), 7.5 (m, 1H), 7.8 (d, 1H).[5]

Industrial "One-Pot" Synthesis

For large-scale production, efficiency and cost-effectiveness are paramount. A patented "one-pot" method avoids the isolation of intermediates, reducing solvent waste and saving time.[9]

Causality: This process is designed for industrial application by minimizing material handling and equipment usage. Starting from 4'-methyl-2-cyanobiphenyl, it combines hydrolysis and esterification in a single reaction vessel, which is more economical and environmentally friendly than a conventional two-step synthesis.[2][9]

Caption: Comparison of cross-coupling and industrial one-pot synthetic workflows.

Key Applications

The utility of this compound is defined by the high-value products derived from it.

Pharmaceutical Synthesis

The primary application is as a late-stage intermediate in the manufacture of Telmisartan, an antihypertensive drug.[1] The biphenyl structure is the core scaffold onto which the benzimidazole and propyl groups are subsequently constructed. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Materials Science and OLEDs

In the field of electronics, this compound serves as a building block for advanced OLED materials.[3] The rigid biphenyl core can be functionalized to create molecules with specific electronic properties required for efficient charge transport and light emission. Its unique structure allows for the synthesis of materials that contribute to the high brightness, vibrant color, and long operational lifespan of modern displays.[3]

Caption: Key application pathways for the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS: 114772-34-8) is more than a simple organic molecule; it is an enabling intermediate for critical technologies in medicine and electronics. Its synthesis, dominated by robust palladium-catalyzed cross-coupling reactions, is well-established and adaptable for both laboratory and industrial scales. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for scientists and engineers working to develop the next generation of pharmaceuticals and advanced materials.

References

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

FAQ. (2024). How to efficiently synthesize Methyl 4'-METHYLBIPHENYL-2-CARBOXYLATE?. Retrieved from [Link]

-

Anderson, J. C., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (2015). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

-

PubChem. (n.d.). Methyl 4-biphenylcarboxylate. Retrieved from [Link]

- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Pharmaffiliates. (n.d.). CAS No: 7148-03-0 | Product Name : 4'-Methylbiphenyl-2-carboxylic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Methyl 4'-Methylbiphenyl-2-carboxylate in OLED Advancement. Retrieved from [Link]

-

Al-Gharabli, S. I., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

Sources

- 1. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 2. Buy this compound | 114772-34-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. 4 -Methylbiphenyl-2-carboxylic acid methyl ester AldrichCPR 114772-34-8 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4'-Methylbiphenyl-2-carboxylic Acid Methyl Ester

This guide provides a comprehensive overview of the physical and chemical properties of 4'-Methylbiphenyl-2-carboxylic acid methyl ester, a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker Telmisartan.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical information and practical insights into the handling and characterization of this compound.

Introduction

This compound, also known by its IUPAC name methyl 2-(4-methylphenyl)benzoate, is a biphenyl derivative with the chemical formula C₁₅H₁₄O₂.[2] Its molecular structure, featuring a methyl-substituted phenyl group linked to a methyl-ester-substituted phenyl group, imparts specific physicochemical properties that are crucial for its role as a versatile building block in organic chemistry. The strategic placement of the methyl and methyl ester groups influences the molecule's reactivity and solubility, making it a valuable precursor in the synthesis of complex organic molecules.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [2][3] |

| Molecular Weight | 226.27 g/mol | [2][3] |

| Appearance | White to light yellow solid or colorless oil | [4] |

| Melting Point | 55-57 °C | [5] |

| Boiling Point (Predicted) | 354.5 ± 11.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [6] |

| CAS Number | 114772-34-8 | [3][4][5] |

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is critical for ensuring its purity and identity. While a complete set of publicly available, fully assigned spectra for this specific compound is limited, data from related compounds and general spectroscopic principles provide a strong basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl ester protons, and the methyl group protons. The aromatic region will likely display a complex pattern of multiplets due to the coupling between adjacent protons. The methyl ester protons should appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the 4'-methyl group will also present as a singlet, but at a more upfield chemical shift compared to the aromatic protons.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. The carbon of the methyl ester and the 4'-methyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group. The spectrum will also show characteristic absorptions for C-H stretching of the aromatic rings and the methyl groups, typically in the 2850-3100 cm⁻¹ region. C-O stretching vibrations of the ester group will be visible in the 1000-1300 cm⁻¹ range.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 226. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 195, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 167. Further fragmentation of the biphenyl backbone would also be observed.[8]

Synthesis Methodologies

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions.

One-Pot Synthesis from 4'-Methyl-2-cyanobiphenyl

A streamlined approach involves the hydrolysis of 4'-methyl-2-cyanobiphenyl to the corresponding carboxylic acid, followed by in-situ esterification in a single reaction vessel.[2][9] This method is advantageous as it minimizes the need for isolation and purification of the intermediate carboxylic acid, thereby improving efficiency and reducing waste.[2]

Caption: One-pot synthesis workflow.

Esterification of 4'-Methylbiphenyl-2-carboxylic Acid

A common and high-yielding method involves the direct esterification of 4'-Methylbiphenyl-2-carboxylic acid with methanol. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[5]

Experimental Protocol:

-

To a reaction vessel, add 4'-Methylbiphenyl-2-carboxylic acid (1 equivalent).

-

Add anhydrous methanol as the solvent and reactant.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 3 hours).[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

The filtrate is then typically subjected to an aqueous workup, followed by extraction with an organic solvent.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by crystallization or column chromatography.[5]

Sources

- 1. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]

- 2. Buy this compound | 114772-34-8 [smolecule.com]

- 3. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 4. labproinc.com [labproinc.com]

- 5. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. 4'-Methylbiphenyl-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 4'-Methylbiphenyl-2-carboxylic acid(7148-03-0) IR Spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]

4'-Methylbiphenyl-2-carboxylic acid methyl ester molecular weight

An In-depth Technical Guide to 4'-Methylbiphenyl-2-carboxylic acid methyl ester: Properties, Synthesis, and Analytical Methodologies

Introduction

This compound, with the IUPAC name methyl 2-(4-methylphenyl)benzoate, is a significant organic compound widely utilized in scientific research and industrial applications.[1] Its molecular structure, featuring a biphenyl core with methyl and methyl ester substitutions, makes it a versatile intermediate. This compound is of particular importance in the pharmaceutical industry, serving as a key building block in the synthesis of various drugs, most notably Telmisartan, an angiotensin II receptor blocker used to manage hypertension.[2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, outlines validated synthesis methodologies, presents robust analytical techniques for characterization and quality control, and discusses its primary applications. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Section 1: Physicochemical Properties and Molecular Characteristics

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These characteristics are dictated by its biphenyl scaffold, which provides a rigid aromatic structure, and its functional groups—the methyl group on one phenyl ring and the methyl ester on the other.

Core Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 226.27 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][2] |

| CAS Number | 114772-34-8 | [1] |

| IUPAC Name | methyl 2-(4-methylphenyl)benzoate | [1] |

| Appearance | White to light yellow powder or crystal; Colorless liquid | [1][2] |

| Melting Point | 55 - 61 °C | [1][4] |

| Boiling Point | ~359.4 °C at 760 mmHg | [1] |

| Density | ~1.083 g/cm³ | [1][2] |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | [1] |

Molecular Structure:

Caption: Molecular Structure of the target compound.

Section 2: Synthesis Methodologies

The synthesis of this compound is critical for its application in pharmaceutical manufacturing. Several routes have been established, varying in efficiency, scalability, and environmental impact. The choice of method often depends on the available starting materials, required purity, and scale of production.

Route A: Two-Step Synthesis via Cyanobiphenyl Intermediate

This is a conventional and widely documented approach that begins with 4'-methyl-2-cyanobiphenyl.[1][5] The process involves a hydrolysis reaction followed by an esterification step.

-

Hydrolysis: The nitrile group of 4'-methyl-2-cyanobiphenyl is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4'-Methylbiphenyl-2-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified with methanol, typically in the presence of an acid catalyst like sulfuric acid, to produce the final methyl ester product.[1]

Caption: Workflow for the two-step synthesis route.

Experimental Protocol: Two-Step Synthesis

-

Part 1: Hydrolysis of 4'-methyl-2-cyanobiphenyl

-

To a reaction vessel equipped with a reflux condenser and stirrer, add 4'-methyl-2-cyanobiphenyl and an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, 4'-Methylbiphenyl-2-carboxylic acid, may precipitate.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

-

Part 2: Esterification of 4'-Methylbiphenyl-2-carboxylic acid

-

Suspend the dried 4'-Methylbiphenyl-2-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the suspension.

-

Heat the mixture to reflux (around 65 °C) for 4-8 hours. Monitor the reaction for the disappearance of the starting carboxylic acid.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the methanol under reduced pressure.

-

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

-

Route B: One-Pot Synthesis

To improve process efficiency and reduce environmental risks associated with isolating intermediates, a "one-pot" method has been developed.[1][5] This technique combines the hydrolysis and esterification reactions in a single vessel.[1] The process starts with 4'-methyl-2-cyanobiphenyl, which is first hydrolyzed under acidic conditions. After hydrolysis, methanol is introduced directly into the reaction mixture, and under the same acidic catalysis, esterification proceeds to form the final product.[5] This method simplifies the workflow and minimizes waste.[1]

Route C: DCC/DMAP-Mediated Esterification

An alternative esterification method involves the direct coupling of 4'-Methylbiphenyl-2-carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4] This method is highly efficient and proceeds under mild conditions.

Experimental Protocol: DCC/DMAP Coupling [4]

-

In a reaction vessel, dissolve 4'-Methylbiphenyl-2-carboxylic acid (1 equivalent) in anhydrous methanol, which acts as both solvent and reactant.

-

Add dicyclohexylcarbodiimide (DCC, ~1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 equivalents) to the solution.

-

Stir the reaction mixture at room temperature (e.g., 25 °C) for 3-5 hours.

-

A precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

-

Filter off the DCU precipitate.

-

Add water to the filtrate to crystallize the product.

-

Filter the solid product, wash with water until neutral, and dry under vacuum at a moderate temperature (e.g., 40 °C) to obtain the pure methyl ester.[4]

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of synthesized this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It provides both qualitative (identification) and quantitative (purity/concentration) information. The methodology for the related compound 4-methylbiphenyl can be readily adapted.[6]

Caption: General analytical workflow for GC-MS analysis.

Protocol: GC-MS Analysis

-

Sample Preparation (Liquid-Liquid Extraction)

-

Solvent Addition: Dissolve a precise amount of the sample in a suitable organic solvent like hexane or dichloromethane.[6]

-

Extraction (if in a matrix): If the sample is in a liquid matrix (e.g., a reaction mixture), perform a liquid-liquid extraction by adding an immiscible organic solvent, vortexing thoroughly, and separating the organic layer.[6]

-

Drying: Pass the organic extract through anhydrous sodium sulfate to remove residual water.[6]

-

Dilution: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) for GC-MS analysis.

-

-

Instrumental Parameters (Suggested)

-

GC System:

-

Inlet: Split/Splitless, 250 °C

-

Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

-

MS System (Electron Ionization - EI):

-

Ion Source Temp: 230 °C

-

Quadrupole Temp: 150 °C

-

Scan Range: 40-400 m/z

-

-

-

Expected Fragmentation: Under EI, the molecule will produce a characteristic mass spectrum. The molecular ion peak (M⁺) should be observed at m/z ≈ 226.3. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 195) and the carboxyl group (-COOCH₃, m/z 167).

Other Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for purity assessment, as often noted in supplier specifications.[2] A typical method would use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water with UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the singlet for the p-methyl group protons, and the singlet for the methyl ester protons.

-

Melting Point Analysis: As a crystalline solid, its sharp melting point range is a reliable indicator of purity.[1][4]

Section 4: Applications in Drug Development and Research

The primary and most high-value application of this compound is as a direct precursor in the synthesis of Telmisartan.[2][3]

Caption: Role as an intermediate in Telmisartan synthesis.

Telmisartan is a widely prescribed antihypertensive drug. The biphenyl structure of the methyl ester serves as the foundational scaffold onto which the rest of the complex Telmisartan molecule is constructed through a series of subsequent chemical reactions. Its specific substitution pattern is crucial for the final molecule's ability to effectively block the angiotensin II receptor.[2]

Beyond this specific application, the compound is a valuable building block in medicinal chemistry for creating libraries of biphenyl-containing compounds. Researchers utilize it to synthesize novel analogs for drug discovery programs targeting various diseases. Its unique structure also finds use in the development of new dyes and in material science research.[1]

Conclusion

This compound is a compound of significant industrial and academic interest. With a molecular weight of 226.27 g/mol , its utility is firmly established, primarily as a non-negotiable intermediate in the synthesis of the cardiovascular drug Telmisartan.[1] This guide has provided a technical deep-dive into its core properties, detailed common and efficient synthetic protocols, and outlined the essential analytical methodologies required for its characterization and quality control. For professionals in drug development and organic synthesis, a thorough understanding of this molecule's chemistry is crucial for optimizing manufacturing processes and innovating within the field of medicinal chemistry.

References

-

Hexonsynth. (n.d.). Instock: 4-methylbiphenyl-2-carboxylic acid methyl ester. Retrieved from [Link]

- Google Patents. (2015). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

Sources

- 1. Buy this compound | 114772-34-8 [smolecule.com]

- 2. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]

- 3. hexonsynth.com [hexonsynth.com]

- 4. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4'-Methylbiphenyl-2-carboxylic acid methyl ester structure

An In-depth Technical Guide to 4'-Methylbiphenyl-2-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

Introduction

This compound, systematically named methyl 2-(4-methylphenyl)benzoate, is a biaryl organic compound of significant interest in the fields of medicinal chemistry and materials science.[1] With the CAS Number 114772-34-8, this ester is a crucial intermediate in the synthesis of various high-value molecules, most notably the angiotensin II receptor blocker (ARB) Telmisartan, which is widely used for the treatment of hypertension.[2][3] Its rigid biphenyl scaffold, decorated with functional handles, makes it a versatile building block for constructing complex molecular architectures.

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, details robust synthetic methodologies with mechanistic insights, outlines modern techniques for its structural elucidation, and discusses its primary applications.

Physicochemical and Structural Properties

This compound is a white to light yellow solid at room temperature.[1][4] The specific substitution pattern on the biphenyl structure, featuring a methyl group at the 4'-position and a methyl ester at the 2-position, dictates its unique reactivity and physical characteristics.[1]

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(4-methylphenyl)benzoate | [1] |

| Synonyms | Methyl 2-(p-Tolyl)benzoate, Methyl 4'-Methylbiphenyl-2-carboxylate | [1][5][6] |

| CAS Number | 114772-34-8 | [1][4][7] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][7] |

| Molecular Weight | 226.27 g/mol | [1][7] |

| Appearance | White Solid | [4] |

| Melting Point | 59-61 °C | [1][4] |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | [1] |

| InChI Key | IHNIAWHITVGYJJ-UHFFFAOYSA-N | [1][7] |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached via several routes. The choice of strategy often depends on the availability of starting materials, desired scale, and economic feasibility. The most common and logical strategies involve either forming the core biphenyl C-C bond via cross-coupling or esterifying a pre-existing biphenyl carboxylic acid.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl systems due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[8][9] This approach builds the C₁-C₁' bond directly to form the biphenyl core.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] A Pd(0) complex is essential to initiate the cycle by inserting into the aryl-halide bond. The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[8] The choice of ligand on the palladium catalyst can significantly impact reaction efficiency, particularly with sterically hindered substrates.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add methyl 2-bromobenzoate (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).[10]

-

Solvent Addition: Add a deoxygenated mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water (e.g., 4:1 v/v).[10]

-

Reaction Execution: Heat the resulting mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Strategy 2: Fischer-Speier Esterification

This classic and cost-effective method is ideal when the precursor, 4'-Methylbiphenyl-2-carboxylic acid, is readily available.[3][11] The reaction involves treating the carboxylic acid with an excess of an alcohol (methanol in this case) in the presence of a strong acid catalyst.[12][13]

The Fischer esterification is an equilibrium-controlled process.[14][15] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[16] This activation facilitates nucleophilic attack by the weakly nucleophilic alcohol. To drive the reaction to completion, Le Châtelier's principle is exploited by using a large excess of the alcohol (which also serves as the solvent) or by removing the water byproduct as it forms.[15]

-

Reaction Setup: Suspend 4'-Methylbiphenyl-2-carboxylic acid (1.0 equiv) in a large excess of anhydrous methanol (e.g., 20-40 equiv) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product into dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. If necessary, purify the resulting solid by recrystallization or flash chromatography.

An alternative, milder method involves using coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) at room temperature, which avoids harsh acidic conditions and the need for water removal.[17]

Structural Elucidation and Spectroscopic Characterization

Unambiguous confirmation of the structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic region (δ ≈ 7.2-7.8 ppm) will display a complex multiplet pattern corresponding to the 8 aromatic protons. A sharp singlet around δ ≈ 3.6-3.9 ppm will correspond to the three protons of the methyl ester (-OCH₃). Another characteristic singlet will appear in the upfield region (δ ≈ 2.4 ppm) for the three protons of the p-methyl group (-CH₃).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal 13 distinct signals (due to symmetry in the p-tolyl ring). Key resonances include the ester carbonyl (C=O) at δ ≈ 168-170 ppm, the aromatic carbons between δ ≈ 125-145 ppm, the methoxy carbon (-OCH₃) at δ ≈ 52 ppm, and the p-methyl carbon (-CH₃) at δ ≈ 21 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the C=O stretch of the ester. Additional key bands include C-O stretching vibrations around 1250-1300 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 226, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would include the loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 195 and the loss of the carbomethoxy group (•COOCH₃) to give a fragment at m/z = 167.

Applications in Research and Drug Development

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Telmisartan.[2][5] Telmisartan is a highly effective antihypertensive drug that functions by selectively blocking the angiotensin II type 1 (AT₁) receptor.[3] The biphenyl core of the title compound serves as the foundational skeleton onto which the more complex benzimidazole and propyl functionalities of Telmisartan are constructed. Beyond this specific application, it is also utilized in the synthesis of novel dyes and serves as a versatile building block for creating new molecular entities in medicinal chemistry research.[1]

Conclusion

This compound is a compound of high strategic importance in synthetic organic and medicinal chemistry. Its synthesis is reliably achieved through well-established and robust methodologies like the Suzuki-Miyaura coupling and Fischer esterification, the choice of which is dictated by precursor availability and process considerations. A thorough understanding of its spectroscopic characteristics is essential for quality control and reaction monitoring. Its role as a key precursor to the blockbuster drug Telmisartan underscores its significance and ensures its continued relevance in the pharmaceutical industry.

References

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

JoVE. (2026). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

Sutton, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-Methyl-2-(p-tolylamino)benzoate. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4'-Methylbiphenyl-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.

-

PubChem. (n.d.). Methyl 4-biphenylcarboxylate. Retrieved from [Link]

-

NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 7148-03-0 | Product Name : 4'-Methylbiphenyl-2-carboxylic Acid. Retrieved from [Link]

-

Hexonsynth. (n.d.). Instock: 4-methylbiphenyl-2-carboxylic acid methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester (5j). Retrieved from [Link]

-

NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

-

PartSelect. (n.d.). Official DeWALT 144960-00 On-off Switch. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Buy this compound | 114772-34-8 [smolecule.com]

- 2. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]

- 3. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 6. Methyl 2-(p-Tolyl)benzoate | 114772-34-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4 -Methylbiphenyl-2-carboxylic acid methyl ester AldrichCPR 114772-34-8 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. 4'-Methylbiphenyl-2-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

Introduction: The Significance of a Biphenyl Scaffold

An In-depth Technical Guide to Methyl 2-(4-methylphenyl)benzoate: Synthesis, Characterization, and Application

Methyl 2-(4-methylphenyl)benzoate is a biaryl ester, a class of compounds featuring two directly connected aromatic rings. Its structural significance lies in this biphenyl core, which serves as a crucial pharmacophore and a versatile building block in organic synthesis. While seemingly a simple molecule, it is a key intermediate in the synthesis of high-value compounds, most notably the "Sartan" class of angiotensin II receptor antagonists used as antihypertensive drugs.[1] This guide provides a detailed examination of its synthesis, structural properties, and the chemical logic behind its application, tailored for professionals in chemical research and drug development.

Synthesis: Forging the Biaryl C-C Bond

The central challenge in synthesizing methyl 2-(4-methylphenyl)benzoate is the selective formation of the carbon-carbon bond between the two aromatic rings. Modern organometallic cross-coupling reactions provide the most efficient and high-yielding solutions.

Mechanistic Insight: The Power of Palladium-Catalyzed Cross-Coupling

The synthesis predominantly relies on palladium-catalyzed reactions, such as the Negishi or Suzuki coupling. These methods are favored due to their high functional group tolerance, excellent yields, and catalytic nature. The catalytic cycle provides a robust framework for understanding the reaction. The key is the ability of a low-valent palladium(0) complex to insert into a carbon-halogen or carbon-sulfonate bond (oxidative addition), undergo transmetalation with an organometallic reagent, and finally, reductively eliminate to form the new C-C bond, regenerating the Pd(0) catalyst. The choice of sulfonate esters, such as mesylates or perfluorobutanesulfonates, derived from readily available methyl salicylate, serves as an effective strategy to create a suitable electrophilic coupling partner.[1][2]

Experimental Workflow: A High-Yield Synthesis Protocol

The following protocol, adapted from patent literature, describes a high-yield synthesis via a palladium-catalyzed Negishi-type coupling.[1] This method demonstrates a self-validating system through its clear steps for reaction, workup, and purification, ensuring reproducibility.

Diagram of the Synthetic Workflow

Caption: Palladium-catalyzed synthesis of methyl 2-(4-methylphenyl)benzoate.

Step-by-Step Methodology

-

Preparation of the Organozinc Reagent (p-Tolylzinc Bromide):

-

Activate zinc powder by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum.

-

In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add the activated zinc and dry tetrahydrofuran (THF).

-

Add a solution of p-tolyl bromide in dry THF dropwise. The reaction is initiated with gentle heating.

-

Reflux the mixture for several hours until the majority of the zinc has been consumed, yielding a suspension of p-tolylzinc bromide.

-

-

Preparation of the Sulfonate Ester Electrophile:

-

Dissolve methyl salicylate and triethylamine in toluene under a nitrogen atmosphere and cool the mixture to 5-10°C.

-

Slowly add methanesulfonyl chloride or a perfluorinated sulfonyl chloride (e.g., perfluorobutanesulfonyl chloride) to the solution.[1] The use of a perfluorinated leaving group can enhance reactivity.

-

Stir the mixture for 20 hours, allowing it to slowly warm to room temperature.

-

Quench the reaction by pouring the mixture into water. Separate the organic phase, wash it, dry it over sodium sulfate, and evaporate the solvent to yield the sulfonate ester intermediate.[2]

-

-

Palladium-Catalyzed Cross-Coupling:

-

In a separate flask under an inert atmosphere, prepare the palladium catalyst by refluxing palladium(II) chloride and triphenylphosphine in dry THF for approximately 90 minutes. This in-situ reduction forms the active Pd(0) species.

-

To this catalyst mixture, add the previously prepared sulfonate ester.

-

Add the suspension of p-tolylzinc bromide to the reaction mixture.

-

Reflux the resulting mixture for an extended period (e.g., 72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

-

Workup and Purification:

-

After cooling to room temperature, pour the reaction mixture into a solution of aqueous hydrochloric acid to quench the reaction and dissolve any remaining zinc.

-

Separate the phases and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

This procedure yields methyl 2-(4-methylphenyl)benzoate as an oil, with reported yields as high as 79%.[1] If necessary, further purification can be achieved via silica gel chromatography.

-

Structural Elucidation and Physicochemical Properties

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods and analysis of its physical properties.

Physicochemical Data

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem |

| Appearance | Oil | [1][2] |

| IUPAC Name | methyl 2-(4-methylphenyl)benzoate | - |

Spectroscopic Analysis

Spectroscopic data provides definitive evidence for the connectivity and chemical environment of the atoms within the molecule.

| Spectroscopic Data | Interpretation |

| ¹H NMR (DMSO) | δ 2.34 (s, 3H): Singlet corresponding to the three protons of the methyl group on the tolyl ring. δ 3.59 (s, 3H): Singlet corresponding to the three protons of the methyl ester group. δ 7.19-7.75 (m, 8H): Complex multiplet representing the eight protons on the two aromatic rings. |

| Mass Spec (EI) | m/z 226 (M+): The molecular ion peak, confirming the molecular weight. m/z 195, 165, 152: Fragmentation peaks corresponding to the loss of -OCH₃, the biphenyl core, and other characteristic fragments. |

(Data sourced from patent literature)[1][2]

Application in Drug Development: The Gateway to Sartans

The primary industrial application of methyl 2-(4-methylphenyl)benzoate is as a pivotal intermediate in the synthesis of Sartan drugs, such as Valsartan and Losartan. These drugs are angiotensin II receptor blockers (ARBs) widely prescribed for hypertension.

The synthesis of these complex molecules requires a biphenyl core. Methyl 2-(4-methylphenyl)benzoate provides this essential scaffold, which is then further functionalized. For example, it is a precursor to 2-(4-methylphenyl)-benzonitrile (OTBN), a key intermediate for many Sartan drugs.[1] The methyl group on the tolyl ring is subsequently brominated to introduce a reactive handle, allowing for the attachment of the imidazole or other heterocyclic moieties characteristic of the Sartan family. The ester group is hydrolyzed to the corresponding carboxylic acid, which is crucial for the final drug's activity.

Conclusion

Methyl 2-(4-methylphenyl)benzoate is more than a simple organic compound; it is a testament to the power of modern synthetic chemistry. Its efficient synthesis, enabled by palladium-catalyzed cross-coupling reactions, provides access to a molecular scaffold that is fundamental to the production of life-saving pharmaceuticals. For researchers and drug development professionals, understanding the synthesis, characterization, and strategic application of such intermediates is essential for the continued innovation of new therapeutic agents.

References

-

PubChem. Methyl 4-methyl-2-(4-methylphenyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives (US Patent 6,433,214).

- Google Patents. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives (European Patent EP 1044956 A1).

-

PrepChem. Synthesis of Methyl 2-[4-(2-butylbenzimidazol-1-yl)methylphenyl]benzoate. Available from: [Link]

-

PubMed. Application of methyl in drug design. National Center for Biotechnology Information. Available from: [Link]

Sources

The Biphenyl Core: A Technical Guide to 4'-Methylbiphenyl-2-carboxylic acid methyl ester

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4'-Methylbiphenyl-2-carboxylic acid methyl ester. It delves into the nomenclature, chemical properties, synthesis, and applications of this key pharmaceutical intermediate, with a focus on providing practical, field-tested insights.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several synonyms, which can often be a source of confusion. This section aims to clarify its nomenclature.

The systematic IUPAC name for this compound is methyl 2-(4-methylphenyl)benzoate .[1] This name precisely describes the molecular structure: a methyl ester of a benzoic acid that is substituted at the 2-position with a 4-methylphenyl (or p-tolyl) group.

A comprehensive list of synonyms and identifiers is presented in the table below for easy reference.

| Identifier Type | Value | Source |

| CAS Number | 114772-34-8 | [1][2] |

| IUPAC Name | methyl 2-(4-methylphenyl)benzoate | [1] |

| Synonyms | 4'-Methyl-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester | [1][2] |

| Methyl 2-(p-Tolyl)benzoate | [2][3][4] | |

| Methyl 4-Methyl-2'-biphenylcarboxylate | [1][2] | |

| Methyl 4'-Methylbiphenyl-2-carboxylate | [1][2][3] | |

| Molecular Formula | C15H14O2 | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

Physicochemical Properties and Structural Elucidation

Understanding the physicochemical properties of this compound is crucial for its handling, purification, and application in synthesis.

| Property | Value | Notes |

| Appearance | White to light yellow powder or crystals | [3] |

| Form | Solid | |

| Purity | >98.0% (GC) is commercially available | [3] |

The structural formula of this compound is depicted below. The biphenyl scaffold, with its specific substitution pattern, is a key determinant of its chemical reactivity and utility as a synthetic building block.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and industrially relevant synthetic route starts from 4'-methyl-2-cyanobiphenyl.

Experimental Protocol: Synthesis from 4'-Methyl-2-cyanobiphenyl

This two-step protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

Step 1: Hydrolysis of 4'-Methyl-2-cyanobiphenyl to 4'-Methylbiphenyl-2-carboxylic acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4'-methyl-2-cyanobiphenyl and a 50% (v/v) aqueous solution of sulfuric acid.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate, 4'-methylbiphenyl-2-carboxylic acid, is collected by filtration, washed with water until the filtrate is neutral, and dried.

Step 2: Esterification to this compound

-

Reaction Setup: In a separate flask, suspend the dried 4'-methylbiphenyl-2-carboxylic acid in methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux for several hours, again monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.[1]

Mechanistic Rationale

The choice of a strong acid like sulfuric acid for both hydrolysis and esterification is critical. In the hydrolysis step, the acid protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent tautomerization and hydrolysis yield the carboxylic acid.

For the Fischer esterification, the acid protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack by methanol. The tetrahedral intermediate then eliminates a molecule of water to form the ester. The use of excess methanol can shift the equilibrium towards the product side, thereby increasing the yield.

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals.[1] Most notably, it is a crucial building block for the production of Telmisartan, an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[5][6]

The structural features of this compound, particularly the substituted biphenyl moiety, are essential for its utility in constructing the complex molecular architecture of drugs like Telmisartan. Its specific substitution pattern influences the final conformation and biological activity of the active pharmaceutical ingredient (API).[1]

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry. A clear understanding of its nomenclature, physicochemical properties, and synthesis is essential for its effective utilization. This guide provides a foundational understanding for researchers and professionals working with this important synthetic intermediate.

References

-

Methyl 2-(p-Tolyl)benzoate, min 98%, 25 grams - Aladdin Scientific. (URL: [Link])

Sources

- 1. Buy this compound | 114772-34-8 [smolecule.com]

- 2. :: Methyl 4â-Methylbiphenyl-2-carboxylate | CAS No: 114772-34-8 | SVAK Life Sciences:: [svaklifesciences.com]

- 3. Methyl 2-(p-Tolyl)benzoate | 114772-34-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]

- 6. 4'-Methylbiphenyl-2-carboxylic acid - Opulent Pharma [opulentpharma.com]

- 7. 4′-Methylbiphenyl-2-carboxylic acid methyl ester - Safety Data Sheet [chemicalbook.com]

role of 4'-Methylbiphenyl-2-carboxylic acid methyl ester in organic synthesis

An In-Depth Technical Guide to the Role of 4'-Methylbiphenyl-2-carboxylic acid methyl ester in Organic Synthesis

Introduction: The Strategic Importance of a Biphenyl Scaffold

In the landscape of modern organic synthesis, this compound (CAS No: 114772-34-8) has emerged as a pivotal intermediate, valued for its versatile biphenyl framework.[1][2] This structure is not merely a molecular backbone but a carefully arranged constellation of functional groups that offers synthetic chemists a reliable entry point into complex molecular architectures. Its primary significance lies in its role as a key building block in the synthesis of Angiotensin II receptor blockers (ARBs), a class of potent antihypertensive drugs.[2][3] The most notable example is its application in the industrial-scale production of Telmisartan.[4][5]

The biphenyl unit itself introduces unique stereochemical properties. The restricted rotation around the central carbon-carbon single bond, when appropriately substituted in the ortho positions, can lead to a phenomenon known as atropisomerism, where non-interconverting rotational isomers (atropisomers) can be isolated.[6][7][8] While this compound does not possess sufficiently bulky ortho-substituents to exhibit stable atropisomerism at room temperature, its structural class is fundamentally linked to this form of axial chirality, a concept of paramount importance in asymmetric synthesis and drug design.[9] This guide will elucidate the synthesis, key reactions, and strategic applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its utility.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value |

| CAS Number | 114772-34-8 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Colorless liquid or low-melting solid (Powder) |

| Melting Point | 60-61 °C |

| Boiling Point | ~359.4 °C at 760 mmHg |

| Density | 1.083 g/cm³ |

| Solubility | Soluble in organic solvents like Chloroform and Methanol |

(Data sourced from Smolecule and ChemicalBook)[1][10]

Core Synthetic Methodologies

The construction of the this compound scaffold is primarily achieved through cross-coupling reactions or sequential hydrolysis and esterification of a nitrile precursor. The choice of method often depends on starting material availability, scalability, and economic factors.

Diagram: Synthetic Pathways Overview

The following diagram illustrates the principal routes for synthesizing the target molecule.

Caption: Key synthetic routes to this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing biaryl linkages.[11][12] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For the synthesis of our target molecule, this translates to the coupling of p-tolylboronic acid with methyl 2-bromobenzoate.

The causality behind this choice is clear: the reaction conditions are generally mild, tolerant of a wide range of functional groups (like the methyl ester), and often proceed with high yields.[13] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is a cornerstone of modern organometallic chemistry.[14]

-

Setup: To a three-necked, round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add methyl 2-bromobenzoate (1.0 equiv), p-tolylboronic acid (1.1 equiv), and a suitable solvent system such as toluene/dioxane (4:1).[11]

-

Degassing: Purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.01-0.03 equiv), and an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 equiv).[12]

-

Reaction: Heat the mixture to reflux (typically 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is usually complete within 4-6 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis from 4'-Methyl-2-cyanobiphenyl

An alternative and industrially significant route begins with 4'-Methyl-2-cyanobiphenyl.[1][15] This precursor itself is often synthesized via a cross-coupling reaction, for example, between p-tolylmagnesium halide and o-bromobenzonitrile.[16] The conversion to the final product involves two classical organic transformations: hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.

The nitrile group is first hydrolyzed to a carboxylic acid (4'-Methylbiphenyl-2-carboxylic acid) under either acidic or basic conditions.[3] This intermediate is then isolated and subjected to Fischer esterification with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1]

For process efficiency, a "one-pot" method is often preferred.[4][15] In this approach, 4'-Methyl-2-cyanobiphenyl is heated in an acidic medium containing methanol. The acidic conditions first catalyze the hydrolysis of the nitrile to the carboxylic acid, which, in the same reaction vessel, is immediately esterified by the methanol present. This method avoids the isolation of the intermediate carboxylic acid, saving time, reducing material loss, and minimizing waste streams.[15]

-

Setup: In a reaction vessel equipped for heating under reflux, charge 4'-Methyl-2-cyanobiphenyl (1.0 equiv) and methanol.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux. The reaction proceeds through the hydrolysis of the nitrile followed by esterification. Monitor the reaction's completion via HPLC.[15]

-

Workup: Cool the reaction mixture and pour it into cold water. The product, this compound, will often precipitate as a solid.[15]

-

Purification: Filter the solid product, wash with water until neutral, and dry under vacuum. Further purification can be achieved by recrystallization.

Pivotal Role in the Synthesis of Telmisartan

The primary application driving the demand for this compound is its function as a late-stage intermediate in the synthesis of Telmisartan.[2][4][5] Telmisartan is a widely prescribed antihypertensive drug whose structure features a complex substituted bis-benzimidazole moiety attached to a biphenyl scaffold.

The synthetic utility of our title compound lies in the strategic placement of the 4'-methyl group. This methyl group is readily converted into a reactive "handle" for connecting the biphenyl fragment to the rest of the Telmisartan molecule.

Diagram: Telmisartan Synthesis Workflow

Caption: Conversion of the title compound to the drug Telmisartan.

The key transformation is the free-radical bromination of the benzylic methyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as Azobisisobutyronitrile (AIBN).[4] This selectively installs a bromine atom, converting the inert methyl group into a reactive bromomethyl group, yielding 4'-Bromomethylbiphenyl-2-carboxylic acid methyl ester .[10]

This brominated intermediate is a potent electrophile. In the subsequent step, it is used to alkylate the nitrogen atom of the pre-assembled bis-benzimidazole core of Telmisartan.[17][18] This crucial C-N bond-forming reaction, typically carried out in the presence of a base, links the two major fragments of the molecule. The final step is the hydrolysis of the methyl ester to the free carboxylic acid, yielding Telmisartan.[18]

Advanced Topic: Atropisomerism in Biphenyls

The biphenyl scaffold is intrinsically linked to the concept of atropisomerism , a type of axial chirality arising from hindered rotation around a single bond.[7][9] Isomers that can be separated due to this restricted rotation are called atropisomers.

For a biphenyl derivative to exhibit stable atropisomerism, there must be sufficiently large substituents at the ortho positions (2, 2', 6, and 6') of the two phenyl rings. These bulky groups sterically clash, creating a high energy barrier to rotation around the pivotal C-C bond, thus locking the molecule into distinct, non-planar conformations that are mirror images of each other.[6][8]

Diagram: The Concept of Atropisomerism

Caption: Steric hindrance from bulky ortho groups leads to atropisomerism.

While this compound itself does not have the requisite bulky ortho groups to be resolved into stable atropisomers at ambient temperatures, understanding this principle is critical for chemists working with this structural class. The introduction of additional substituents during drug development can raise the rotational barrier, making atropisomerism a critical factor to consider for stereoselectivity and pharmacological activity.

Conclusion

This compound is more than a simple organic compound; it is a strategic tool in the synthesis of complex, high-value molecules. Its efficient synthesis via modern cross-coupling reactions or streamlined one-pot procedures makes it an economically viable starting material. Its true power is demonstrated in its application as a key precursor to Telmisartan, where the 4'-methyl group serves as a latent functional handle for the crucial final fragment coupling. For researchers in medicinal chemistry and process development, a thorough understanding of the synthesis and reactivity of this versatile biphenyl intermediate is essential for innovation in drug discovery and manufacturing.

References

- Biphenyl derivatives & Atropisomerism | PPTX - Slideshare.

- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline.

- Buy this compound | 114772-34-8 - Smolecule.

- 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - ChemicalBook.

- A Brief Introduction to Atropisomerism - Unacademy.

- Conformation of biphenyl compounds (Atropisomerism) | PPTX - Slideshare.

- Atropisomer - Wikipedia.

- 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 - ChemicalBook.

- Preparation method of telmisartan key intermediate 4 '-methylbiphenyl-2-carboxylate.

- 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction.

- 4-bromomethylbiphenyl-2-carboxylic-acid-methyl-ester-bromo-ester - atompharma.

- 4-methylbiphenyl-2-carboxylic acid methyl ester | CAS No. 114772-34-8 | Clearsynth.

- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.

- Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS.

- Alternative Synthesis of Telmisartan via Suzuki Coupling - Scholars Research Library.

- CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents.

- Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester - PrepChem.com.

- 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 - ChemicalBook.

- Suzuki-Miyaura Coupling - Organic Synthesis.

- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents.

- Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate - ChemRxiv.

- (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate.

- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

Sources

- 1. Buy this compound | 114772-34-8 [smolecule.com]

- 2. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]

- 3. 4'-Methylbiphenyl-2-carboxylic acid | 7148-03-0 [chemicalbook.com]

- 4. Preparation method of telmisartan key intermediate 4 '-methylbiphenyl-2-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 7. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 8. A Brief Introduction to Atropisomerism [unacademy.com]

- 9. Atropisomer - Wikipedia [en.wikipedia.org]

- 10. atompharma.co.in [atompharma.co.in]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]

- 16. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 17. rjpbcs.com [rjpbcs.com]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 4'-Methylbiphenyl-2-carboxylic acid methyl ester: Synthesis, Properties, and Application

Abstract

This technical guide provides a comprehensive overview of 4'-Methylbiphenyl-2-carboxylic acid methyl ester, a key intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan. The guide delves into the historical context of its development, detailed synthesis methodologies with mechanistic insights, spectroscopic characterization, and its critical role in pharmaceutical manufacturing. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights into the chemistry of this important molecule.

Introduction: The Emergence of a Key Pharmaceutical Intermediate